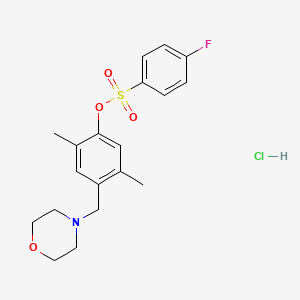
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride is a complex organic compound known for its unique molecular structure and significant reactivity. This compound is often utilized in advanced chemical research due to its ability to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride is widely used in various fields:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the manufacture of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride typically involves multiple steps:
Formation of the Core Structure: The initial step involves the alkylation of 2,5-dimethylphenol with morpholine in the presence of a suitable base, such as sodium hydride, to form 2,5-dimethyl-4-(morpholinomethyl)phenol.
Sulfonation: The phenolic compound is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine to yield 2,5-dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate.
Hydrochloride Formation: Finally, the sulfonate ester is treated with hydrochloric acid to produce the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Key parameters such as temperature, pressure, and reaction time are carefully controlled.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include cyclohexane derivatives.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form strong interactions with biological molecules. The morpholinomethyl group enhances its solubility and facilitates its binding to target proteins, while the fluorobenzenesulfonate moiety provides a reactive site for further chemical modifications. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonate esters, 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride is unique due to its combination of a morpholinomethyl group and a fluorobenzenesulfonate moiety. Similar compounds include:
2,5-Dimethyl-4-(morpholinomethyl)phenyl benzenesulfonate: Lacks the fluorine atom, resulting in different reactivity.
4-(Morpholinomethyl)phenyl 4-fluorobenzenesulfonate: Lacks the dimethyl groups, affecting its steric properties and reactivity.
This compound’s unique structure allows for specific interactions and reactivity patterns that are not observed in its analogs, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-fluorobenzenesulfonate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4S.ClH/c1-14-12-19(25-26(22,23)18-5-3-17(20)4-6-18)15(2)11-16(14)13-21-7-9-24-10-8-21;/h3-6,11-12H,7-10,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADUEXWMCLEAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)F)C)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino}-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2591986.png)
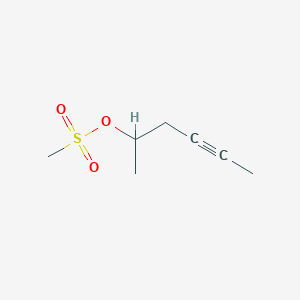
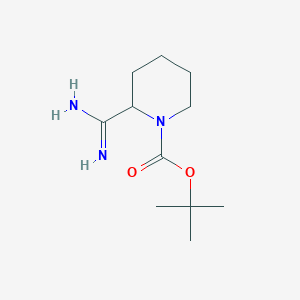
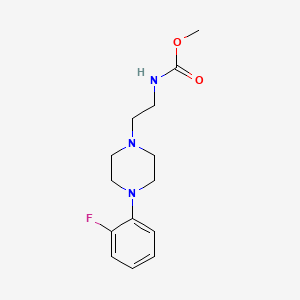
![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2591994.png)
![1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2591995.png)
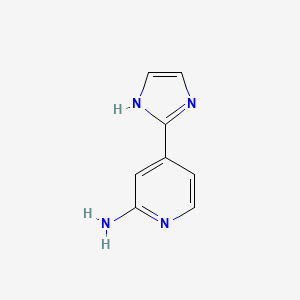
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2591998.png)
![4-[(1r)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol hydrochloride](/img/structure/B2591999.png)
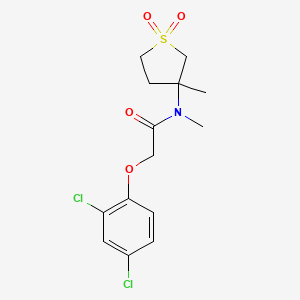
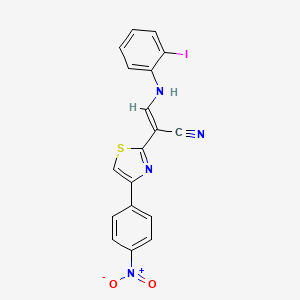
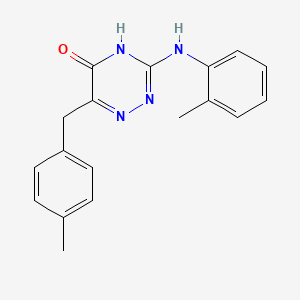
![ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592007.png)
![1-{1-methyl-5-[(propan-2-yloxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2592008.png)
